N-Boc-3-bromo-6-nitroindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

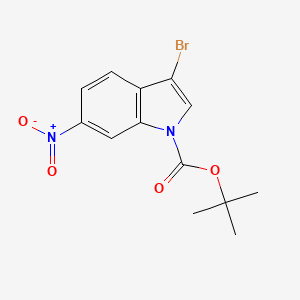

N-Boc-3-bromo-6-nitroindole is a synthetic organic compound with the molecular formula C13H13BrN2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a nitro group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-nitroindole typically involves multiple steps. One common method starts with the nitration of indole to introduce the nitro group at the desired position. This is followed by bromination to add the bromine atom. Finally, the Boc protecting group is introduced to the nitrogen atom of the indole ring. The reaction conditions often involve the use of strong acids, brominating agents, and Boc anhydride under controlled temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: N-Boc-3-bromo-6-nitroindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine .

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases.

Reduction: Hydrogen gas, palladium on carbon, metal hydrides.

Deprotection: Trifluoroacetic acid, hydrochloric acid .

Major Products:

- Substituted indoles (e.g., 3-amino-6-nitroindole)

- Reduced indoles (e.g., 3-bromo-6-aminoindole)

- Deprotected indoles (e.g., 3-bromo-6-nitroindole without the Boc group) .

Scientific Research Applications

N-Boc-3-bromo-6-nitroindole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in material science

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-6-nitroindole is primarily related to its chemical reactivity. The bromine

Biological Activity

N-Boc-3-bromo-6-nitroindole is a significant compound in organic chemistry, particularly noted for its potential biological activities. This article explores its synthesis, reactivity, and biological properties, integrating findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₃H₁₃BrN₂O₄. Its structure features a bromine atom at the 3-position and a nitro group at the 6-position of the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This configuration enhances the compound's stability and reactivity, making it a valuable precursor for synthesizing diverse indole derivatives.

Synthesis Methods

Several methods have been developed for synthesizing this compound, often focusing on mild reaction conditions to achieve high yields:

- Bromination of Indoles : Indole derivatives are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- N-Boc Protection : The amino group is protected using Boc2O in the presence of a base like DMAP (4-Dimethylaminopyridine).

- Nitro Group Introduction : Nitro groups are typically introduced via electrophilic nitration using concentrated nitric acid.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, may exhibit antimicrobial activity. A limited number of studies have reported that certain bromo-nitroindole derivatives show effectiveness against various bacterial strains. The presence of both bromine and nitro groups is hypothesized to contribute to this activity by interfering with microbial cellular processes.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various Gram-positive bacteria | |

| Bromo-nitroindole Derivatives | Antimicrobial | E. coli, S. aureus |

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Indoles are known to interact with various biological targets involved in cancer progression:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation by disrupting cell cycle regulation.

- In Vitro Studies : Preliminary studies have shown that modifications of indole derivatives can lead to compounds with significant cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Research : In another investigation published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, revealing promising results in inducing apoptosis in breast cancer cells (MCF-7). Further structural modifications were suggested to enhance potency.

Properties

CAS No. |

1246471-29-3 |

|---|---|

Molecular Formula |

C17H22O3 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |

InChI Key |

BQJZGJGSHIBIEP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |

Synonyms |

N-Boc-3-bromo-6-nitroindole |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.